molecular formula C17H18N4O4S B2535491 N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207034-25-0

N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

カタログ番号 B2535491
CAS番号: 1207034-25-0
分子量: 374.42
InChIキー: ZLJYRBGPBFWMHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a fusion of benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups with a piperidine-1,4-dicarboxamide core. Compounds with similar structures have been studied for their anticancer activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

科学的研究の応用

Molecular Interaction Studies

Conformational Analysis and Pharmacophore Modeling

A study explored the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of conformational analysis and pharmacophore modeling in understanding drug-receptor interactions. This research aids in the development of new compounds with potential therapeutic applications (J. Shim et al., 2002).

Therapeutic Potential and Mechanism of Action

Anticancer and Anti-metastatic Properties

Research on compounds targeting the urokinase receptor (uPAR) demonstrated significant anti-metastatic effects in breast cancer models. This study illustrates the therapeutic potential of structurally complex compounds in inhibiting cancer cell invasion, migration, and angiogenesis (F. Wang et al., 2011).

Drug Metabolism and Pharmacokinetics

Disposition and Metabolism

A detailed pharmacokinetic study of SB-649868, an orexin receptor antagonist, provided insights into its metabolism and disposition in humans. Such studies are crucial for understanding the pharmacological profile and safety of new therapeutic agents (C. Renzulli et al., 2011).

Synthesis and Evaluation of Novel Compounds

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

特性

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJYRBGPBFWMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。